Cas no 53867-81-5 (2-(dibromomethyl)quinoline)

2-(dibromomethyl)quinoline Chemical and Physical Properties
Names and Identifiers
-
- 2-(dibromomethyl)quinoline
- Quinoline, 2-(dibromomethyl)-
- 2-Dibrommethyl-chinolin
- 2-dibromomethyl-quinoline
- w-Dibrom-chinaldin
- SCHEMBL1129147
- NSC-158450
- 53867-81-5
- DB-312839
- DTXSID10968642
- NSC158450
- AC-907/25004986
- G86253
-
- Inchi: InChI=1S/C10H7Br2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H
- InChI Key: YTSFUCJYOKYMDE-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C=CC(=N2)C(Br)Br
Computed Properties
- Exact Mass: 298.89500
- Monoisotopic Mass: 298.89452g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9Ų
- XLogP3: 3.7
Experimental Properties
- PSA: 12.89000
- LogP: 4.02320
2-(dibromomethyl)quinoline Security Information
2-(dibromomethyl)quinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(dibromomethyl)quinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1289131-5g |
2-(DIBROMOMETHYL)QUINOLINE |
53867-81-5 | 97% | 5g |
$1000 | 2023-05-12 |
2-(dibromomethyl)quinoline Related Literature
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
Additional information on 2-(dibromomethyl)quinoline
Comprehensive Overview of 2-(Dibromomethyl)quinoline (CAS No. 53867-81-5): Properties, Applications, and Innovations
2-(Dibromomethyl)quinoline (CAS No. 53867-81-5) is a halogenated quinoline derivative with significant relevance in organic synthesis and material science. This compound, characterized by its dibromomethyl functional group attached to the quinoline backbone, exhibits unique chemical properties that make it valuable for researchers and industries. Its molecular formula, C10H7Br2N, and molecular weight of 285.98 g/mol, highlight its potential as a versatile intermediate in synthetic chemistry.
The growing interest in quinoline derivatives stems from their applications in pharmaceuticals, agrochemicals, and advanced materials. 2-(Dibromomethyl)quinoline is particularly notable for its role in cross-coupling reactions, a topic frequently searched by chemists exploring C-C bond formation or palladium-catalyzed reactions. Recent trends in green chemistry have also spurred investigations into its use as a precursor for sustainable synthesis pathways, aligning with the demand for eco-friendly alternatives.
From a structural perspective, the dibromomethyl group in 2-(Dibromomethyl)quinoline offers reactivity advantages, enabling selective functionalization at the quinoline core. This feature is critical for designing heterocyclic compounds with tailored properties, a hot topic in drug discovery forums. Researchers often query "quinoline bromination methods" or "halogenated quinoline applications," reflecting the compound's relevance in modern organic chemistry.
In material science, CAS No. 53867-81-5 has been explored for its potential in organic electronics and luminescent materials. The quinoline scaffold, combined with bromine atoms, contributes to electron-accepting capabilities, making it a candidate for OLEDs (Organic Light-Emitting Diodes) and photovoltaic devices. These applications resonate with searches like "quinoline-based semiconductors" or "brominated aromatic compounds for optoelectronics."
Safety and handling of 2-(Dibromomethyl)quinoline are frequently discussed in academic and industrial settings. While not classified as hazardous under standard conditions, proper storage in anhydrous environments and avoidance of strong oxidizers are recommended. Users often seek information on "quinoline derivative stability" or "handling brominated compounds," emphasizing the need for clear technical guidelines.
Innovations in synthetic methodologies have further elevated the importance of CAS No. 53867-81-5. For instance, its use in microwave-assisted synthesis or flow chemistry setups aligns with the push for high-throughput organic synthesis. Such advancements address common search queries like "time-efficient quinoline modifications" or "scalable heterocycle synthesis."
In summary, 2-(Dibromomethyl)quinoline (CAS No. 53867-81-5) is a multifaceted compound bridging gaps between academia and industry. Its applications span from medicinal chemistry to advanced materials, driven by its adaptable structure and reactivity. As research continues to uncover new uses, this compound remains a focal point for scientists exploring halogenated heterocycles and their transformative potential.
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